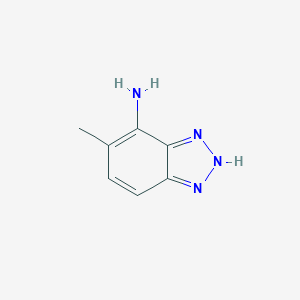

5-Methyl-1H-1,2,3-benzotriazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2H-benzotriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,8H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSNUWSDXCWZDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NNN=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 5 Methyl 1h 1,2,3 Benzotriazol 4 Amine

Chemical Transformations of the Amine Group

The primary amine group attached to the C4 position of the benzotriazole (B28993) ring is a key site of reactivity, functioning as a potent nucleophile. This allows it to participate in a variety of substitution, condensation, and coupling reactions.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the 4-amino group enables it to act as a nucleophile, attacking electrophilic centers to form new carbon-nitrogen or heteroatom-nitrogen bonds. While direct studies on 5-Methyl-1H-1,2,3-benzotriazol-4-amine are limited, the reactivity can be inferred from its close analogue, 4-aminobenzotriazole (ABTA).

N-alkylation and N-arylation of the amino group are fundamental transformations. For instance, N-alkyl derivatives of ABTA can be synthesized through standard SN2 reactions with alkyl halides, followed by reduction of a precursor nitro group. Copper-catalyzed amination reactions are effective for forming N-aryl bonds nih.gov. These reactions underscore the amine's capacity to engage in nucleophilic substitution, a foundational reaction for building more complex molecular architectures. This reactivity is crucial in fields like medicinal chemistry, where the amine can serve as a handle for introducing diverse substituents. For example, N-aralkylated derivatives of 1-aminobenzotriazole (B112013) have been synthesized to act as selective inhibitors for cytochrome P-450 isozymes nih.gov.

Condensation and Coupling Reactions Involving the Amine

The amine group readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases) and related products. The reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with various substituted benzaldehydes demonstrates this principle effectively. The initial nucleophilic attack of the amine on the carbonyl carbon leads to the formation of a hemiaminal intermediate, which can then dehydrate to form the corresponding Schiff base mdpi.com. The stability of the hemiaminal and the progression to the Schiff base are influenced by factors such as the electronic nature of the substituents on the aldehyde and the polarity of the solvent mdpi.com. Apolar aprotic solvents tend to favor the hemiaminal, while polar solvents shift the equilibrium toward the Schiff base mdpi.com.

Beyond simple condensation, the amine group can direct more complex coupling reactions. 4-aminobenzotriazole (ABTA) has been successfully employed as a removable directing group in palladium-catalyzed aerobic C-H olefination. In this role, the amine is first acylated, and the benzotriazole moiety then directs the palladium catalyst to a specific C-H bond, enabling its functionalization with alkenes nih.gov. This methodology has been applied to the synthesis of complex molecules, including macrocyclic peptides, highlighting the utility of the aminobenzotriazole scaffold in advanced organic synthesis nih.gov.

Table 1: Representative Condensation Reactions of 4-Amino-1,2,4-triazole Analogue with Substituted Benzaldehydes Data derived from studies on 4-amino-3,5-dimethyl-1,2,4-triazole, a structural analogue.

| Benzaldehyde Substituent | Product Type | Reaction Conditions | Reference |

| 2-Nitro | Hemiaminal | CH₃CN, 50 °C | mdpi.com |

| 4-Nitro | Schiff Base | CH₃CN, 50 °C | mdpi.com |

| 4-Chloro | Hemiaminal & Schiff Base | CH₃CN, 50 °C | mdpi.com |

| 4-Methoxy | Hemiaminal & Schiff Base | CH₃CN, 50 °C | mdpi.com |

Reactivity of the Triazole Ring System

Tautomerism and its Influence on Reaction Pathways

Benzotriazole derivatives, including this compound, exhibit annular tautomerism, where the proton on the triazole nitrogen can reside on different nitrogen atoms. For the unsubstituted benzotriazole ring, an equilibrium exists between the 1H- and 2H-tautomers nih.gov. Theoretical calculations on substituted benzotriazoles, such as 5,7-dinitrobenzotriazole, indicate that the 1H-tautomer is the most energetically favorable form mdpi.com.

Electrophilic and Nucleophilic Attack on the Triazole Moiety

The benzotriazole ring system has a diminished aromatic character compared to simpler 1,2,3-triazoles, which leads to higher reactivity nih.gov. The triazole moiety is generally electron-rich due to the presence of three nitrogen atoms, making it susceptible to attack by electrophiles, typically at one of the nitrogen atoms nih.gov. Subsequent electrophilic substitution usually occurs on the more activated benzene (B151609) ring rather than the triazole carbons.

Conversely, direct nucleophilic attack on the carbon atoms of the triazole ring is uncommon unless the ring is activated by strongly electron-withdrawing groups. However, the triazole ring can be made susceptible to nucleophilic attack through chemical modification. For instance, N-nitro-benzotriazole reacts with various carbon-nucleophiles, leading to ring-opened products researchgate.net. Similarly, Lewis acids can trigger the ring cleavage of N-acylbenzotriazoles, which then allows for the synthesis of other heterocyclic systems like benzoxazoles acs.org. This ring-opening chemistry provides a pathway to leverage the benzotriazole core as a synthetic intermediate for accessing diverse molecular scaffolds researchgate.net.

Reactions Involving the Methyl Group

The methyl group at the C5 position is attached to the aromatic benzene ring and its reactivity is influenced by the fused heterocyclic system. While less reactive than the amine group, it can undergo transformations characteristic of benzylic or aryl-methyl groups.

Oxidation is a plausible reaction pathway for the methyl group. Studies on the atmospheric oxidation of 2-methylbenzothiazole (B86508) by hydroxyl radicals have shown that attack on the methyl group is a significant reaction channel, leading to the formation of an aldehyde product (2-formylbenzothiazole) acs.orgresearchgate.netnih.gov. By analogy, the methyl group of this compound could likely be oxidized under appropriate conditions (e.g., using strong oxidizing agents like KMnO₄ or via radical mechanisms) to a formyl group and subsequently to a carboxylic acid. This transformation would provide a handle for further functionalization, such as amide bond formation.

Another potential reaction is free-radical halogenation. Similar to toluene, the methyl group could undergo halogenation at the benzylic position upon treatment with reagents like N-bromosuccinimide (NBS) under UV irradiation or with radical initiators. This would yield a halomethyl derivative, which is a versatile intermediate for subsequent nucleophilic substitution reactions. Although specific studies on this transformation for this compound are not prevalent, it represents a standard reaction for activated methyl groups on aromatic rings.

Oxidation and Reduction Pathways of the Benzotriazole Scaffold

The benzotriazole scaffold is susceptible to oxidative transformations through various biological and chemical pathways. The specific substituents on the benzene ring, such as the methyl and amine groups in this compound, significantly influence the primary sites of attack and the resulting products.

Oxidation: Oxidative processes are a primary route for the transformation of benzotriazoles. In environmental and biological systems, oxidation is a key degradation pathway. Studies on the biodegradation of 5-methyl-1H-benzotriazole in activated sludge have shown that a major transformation product is 1H-benzotriazole-5-carboxylic acid. acs.orgnih.govresearchgate.net This indicates that a primary oxidation pathway involves the conversion of the methyl group to a carboxylic acid.

Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), provide further insight into the oxidative degradation of the benzotriazole core. Mechanistic studies on 1H-benzotriazole and 4-methyl-1H-benzotriazole show that the reaction is primarily initiated by the addition of •OH to the benzene ring. nih.gov This leads to the formation of hydroxylated intermediates, such as 4-hydroxy-benzotriazoles and 7-hydroxy-1H-benzotriazole. nih.gov Subsequent reactions with additional hydroxyl radicals can lead to the formation of dihydroxy and dione (B5365651) derivatives, and ultimately the cleavage of the benzene ring to yield compounds like 1,2,3-triazole-4,5-dicarboxylic acid. nih.govresearchgate.net

Reduction: While oxidation pathways are well-documented, information regarding the reduction of the core benzotriazole scaffold is less common. However, the reduction of substituted benzotriazoles is a known synthetic route. For instance, nitro-substituted benzotriazoles can be reduced to the corresponding amino derivatives. researchgate.net This is typically achieved using reducing agents like tin(II) chloride or hydrazine (B178648) in the presence of a catalyst. researchgate.net This process highlights the stability of the triazole ring under certain reductive conditions that are sufficient to transform a nitro group into an amine.

Mechanistic Studies of Specific Chemical Reactions

The benzotriazole moiety can participate in a variety of chemical reactions, acting as a stable scaffold, a leaving group, or a reactive partner.

Reactions with Amines and Phenols

The benzotriazole nucleus is integral to the Mannich reaction, a three-component condensation involving formaldehyde (B43269) and an amine. Studies on the parent 1H-benzotriazole (BtH) show that it reacts readily with formaldehyde and primary aliphatic amines in aqueous media. researchgate.netrsc.org The reaction mechanism allows for the selective formation of different adducts depending on the stoichiometry of the reactants. The products can include N-substituted aminomethyl benzotriazoles, such as BtCH₂NHR, (BtCH₂)₂NR, and (BtCH₂NR)₂CH₂. rsc.org This reactivity underscores the ability of the N-H group in the triazole ring to participate in condensation reactions.

Reactions involving phenols often depend on the activation of the benzotriazole ring. For example, mechanistic studies have shown that the reaction of phenol (B47542) with a tosylated benzotriazole derivative (Bt-OTs) leads to the formation of phenyl tosylate, indicating that the benzotriazole derivative acts as a tosylating agent for the phenol. beilstein-journals.org In other systems, phenoxide has been used as a nucleophile to displace a benzotriazolyloxy group, demonstrating the latter's capacity to function as a leaving group. beilstein-journals.org

Environmental Transformation Mechanisms (e.g., Ozonolysis of Benzotriazoles)

Benzotriazoles are recognized as environmental micropollutants, and their fate in water treatment processes like ozonolysis has been studied to understand their degradation mechanisms. The ozonolysis of benzotriazoles proceeds through two primary pathways: direct reaction with molecular ozone (O₃) and indirect reaction with hydroxyl radicals (•OH) formed from ozone decomposition in water. acs.orgresearchgate.net

The direct reaction with ozone is highly dependent on pH. The benzotriazole anion, which is formed under alkaline conditions (pKa ≈ 8.2), reacts with ozone much more rapidly than the neutral, undissociated molecule that predominates in acidic or neutral water. nih.govresearchgate.net Mechanistic proposals for the direct ozonolysis of 1H-benzotriazole suggest an initial attack on the benzene ring, leading to ring cleavage and the formation of intermediates such as 1H-1,2,3-triazole-4,5-dicarbaldehyde. acs.org

The indirect pathway involving hydroxyl radicals is significantly faster, as •OH is a less selective and more powerful oxidant. acs.org The rate constant for the reaction of 1H-benzotriazole with •OH is very high, on the order of 1 × 10¹⁰ M⁻¹s⁻¹. acs.org This reaction leads to the hydroxylation of the aromatic ring as a primary degradation step. nih.gov

The table below presents the pH-dependent reaction rate constants for the ozonation of 1H-benzotriazole, illustrating the increased reactivity in its dissociated form at higher pH.

| pH | Apparent Rate Constant (kapp, M⁻¹s⁻¹) | Reference |

|---|---|---|

| 3 | 20.1 ± 0.4 | nih.gov |

| 10 | 2143 ± 23 | nih.gov |

Beyond ozonolysis, biodegradation represents another critical environmental transformation. As noted in section 4.4, the methyl group of 5-methyl-1H-benzotriazole is susceptible to microbial oxidation, leading to the formation of 1H-benzotriazole-5-carboxylic acid, a more polar and persistent transformation product. acs.orgnih.gov

The following table summarizes the key transformation products resulting from different degradation pathways of substituted benzotriazoles.

| Parent Compound | Pathway | Major Transformation Product(s) | Reference |

|---|---|---|---|

| 5-Methyl-1H-benzotriazole | Biodegradation | 1H-Benzotriazole-5-carboxylic acid | acs.orgnih.gov |

| 1H-Benzotriazole | Advanced Oxidation (•OH) | 4-Hydroxy-1H-benzotriazole, 7-Hydroxy-1H-benzotriazole | nih.gov |

| 1H-Benzotriazole | Ozonolysis (direct) | 1H-1,2,3-triazole-4,5-dicarbaldehyde | acs.org |

Exploration of Functionalized Derivatives and Chemical Transformations

Design and Synthesis of Functionalized 5-Methyl-1H-1,2,3-benzotriazol-4-amine Analogs

The design of functionalized analogs of this compound primarily leverages the reactivity of the 4-amino group. This exocyclic amine serves as a key nucleophilic handle for introducing a diverse range of substituents, allowing for the systematic modification of the molecule's properties. Synthetic strategies often involve standard organic reactions such as acylation, sulfonylation, and the formation of ureas and thioureas.

The general approach begins with the core structure, which is synthesized via the diazotization of the corresponding ortho-phenylenediamine precursor, in this case, 4-methyl-benzene-1,2,3-triamine. Once the this compound core is obtained, further functionalization can be achieved. For instance, reaction with various acid chlorides or anhydrides leads to the formation of a series of N-(5-methyl-1H-1,2,3-benzotriazol-4-yl)amides. Similarly, treatment with isocyanates or isothiocyanates yields corresponding urea (B33335) or thiourea (B124793) derivatives. These reactions allow for the introduction of aliphatic, aromatic, and heterocyclic moieties, each imparting distinct steric and electronic features to the final analog. nih.gov

In more complex designs, a benzylamine (B48309) moiety can be inserted on the N1 or N2 position of the triazole ring, with subsequent N-functionalization of the benzylamine portion leading to a variety of amides and urea derivatives. nih.gov This multi-step approach significantly expands the structural diversity achievable from the parent compound.

| Reactant Class | Functional Group Introduced | Resulting Derivative Class | Purpose of Functionalization |

|---|---|---|---|

| Acid Chlorides (R-COCl) | Acyl group (R-CO-) | Amide | Introduce aromatic/aliphatic side chains |

| Sulfonyl Chlorides (R-SO₂Cl) | Sulfonyl group (R-SO₂-) | Sulfonamide | Modify electronic properties and H-bonding |

| Isocyanates (R-NCO) | Carbamoyl group (R-NH-CO-) | Urea | Introduce hydrogen bond donors/acceptors |

| Isothiocyanates (R-NCS) | Thiocarbamoyl group (R-NH-CS-) | Thiourea | Introduce sulfur atom for altered reactivity |

Structure-Reactivity Relationships in Chemically Modified Systems

The relationship between the structure of this compound derivatives and their chemical reactivity is a critical aspect of their study. Modifications to both the benzotriazole (B28993) core and the substituents attached to the 4-amino group can profoundly influence the molecule's electronic distribution, steric profile, and nucleophilicity, thereby dictating its behavior in subsequent chemical reactions.

Substituents on the benzene (B151609) ring of the benzotriazole scaffold play a significant role. The existing 5-methyl group is an electron-donating group, which slightly increases the electron density of the ring system. Studies on related benzotriazole systems have shown that the introduction of small, hydrophobic groups like methyl or chloro functions can influence biological activity, suggesting an impact on intermolecular interactions. nih.gov For example, in related scaffolds, replacing methyl groups with chlorine atoms was found to enhance antiviral activity, indicating that electron-withdrawing groups on the benzene ring can significantly alter the molecule's properties. nih.gov

| Modification Site | Substituent Type | Effect on Electronic Properties | Impact on Reactivity/Interaction |

|---|---|---|---|

| Benzene Ring (e.g., Position 5/6) | Electron-Donating (e.g., -CH₃) | Increases electron density on the ring system | May enhance nucleophilicity of the triazole nitrogens |

| Benzene Ring (e.g., Position 5/6) | Electron-Withdrawing (e.g., -Cl) | Decreases electron density on the ring system | Can alter pKa and susceptibility to nucleophilic attack |

| 4-Amino Group | Acylation (forms Amide) | Delocalizes nitrogen lone pair into carbonyl | Reduces nucleophilicity; introduces H-bond acceptor (C=O) |

| 4-Amino Group | Urea Formation | Introduces an additional N-H bond and carbonyl | Increases hydrogen bonding capability |

Heterocyclic Ring Fusions and Annulations with Benzotriazole Derivatives

The this compound structure is a valuable building block for the synthesis of more complex, fused heterocyclic systems. The ortho-positioning of the 4-amino group relative to the N3 atom of the triazole ring makes it an ideal precursor for annulation reactions, where a new ring is constructed onto the existing benzotriazole framework. These reactions typically involve condensation with bifunctional electrophiles.

A prominent application is the synthesis of triazolo[4,5-d]pyrimidines. This is achieved through the cyclocondensation of 5-amino-1,2,3-triazole derivatives with various 1,3-dielectrophilic compounds, such as β-ketoesters or malonic acid derivatives. nuph.edu.ua The reaction proceeds by initial formation of an intermediate, followed by intramolecular cyclization and dehydration to yield the fused bicyclic system. The resulting triazolopyrimidines are themselves important scaffolds in medicinal chemistry. researchgate.net

Similarly, condensation with methylene-active compounds can lead to the formation of triazolo[4,5-b]pyridines. researchgate.netbohrium.com The specific outcome of the reaction depends on the nature of the co-reactant and the reaction conditions employed. These ring fusion strategies provide a powerful method for expanding the chemical space accessible from this compound, leading to novel polycyclic aromatic systems with unique three-dimensional structures and properties.

| Starting Benzotriazole Derivative | Co-reactant | Fused Heterocyclic System Formed | General Reaction Type |

|---|---|---|---|

| This compound | β-Dicarbonyl compounds (e.g., Ethyl acetoacetate) | Substituted Triazolo[4,5-d]pyrimidine | Cyclocondensation |

| This compound | Malononitrile | Amino-substituted Triazolo[4,5-b]pyridine | Condensation/Cyclization |

| 5-Amino-1,2,3-triazole-4-carboxylic acids | Orthoesters | Triazolo[4,5-d]pyrimidin-7-ones | Cyclocondensation |

Preparation and Study of Polymeric and Oligomeric Benzotriazole Constructs

The incorporation of the benzotriazole moiety into polymeric or oligomeric structures is an area of research focused on creating materials with specific functional properties. Benzotriazole units can be integrated as pendant groups hanging off a polymer backbone or as part of the main chain itself.

One common strategy involves the synthesis of a monomer derived from a benzotriazole compound, which is then polymerized. For example, a polymerizable group, such as an acrylate (B77674) or vinyl function, can be attached to the this compound core. This could be achieved by reacting the 4-amino group with a molecule like acryloyl chloride. The resulting benzotriazole-containing monomer can then undergo polymerization, typically via free-radical or controlled polymerization methods, to yield a polymer with pendant benzotriazole groups. crimsonpublishers.com

In a reported synthesis of a polyacrylate with pendant benzotriazole groups, 1,2,3-benzotriazole was first reacted with ethanolamine (B43304) and formaldehyde (B43269) to create a monomeric unit, which was subsequently functionalized with an acrylate group and polymerized. crimsonpublishers.com This method, which uses an aliphatic spacer, helps to reduce steric hindrance during the polymerization process. The properties of the resulting polymers, such as their thermal stability, solubility, and potential for metal chelation or corrosion inhibition, are subjects of ongoing study. These materials leverage the inherent properties of the benzotriazole unit on a macroscopic scale.

| Step | Description | Example Reagents | Purpose |

|---|---|---|---|

| 1. Monomer Synthesis | Functionalization of the benzotriazole core with a polymerizable group. | This compound + Acryloyl chloride | To create a molecule capable of undergoing polymerization. |

| 2. Polymerization | Linking of monomer units to form a long polymer chain. | Benzotriazole-acrylate monomer + Benzoyl Peroxide (Initiator) | To form the final macromolecular material. |

| 3. Characterization | Study of the polymer's physical and chemical properties. | Techniques like GPC, NMR, TGA | To determine molecular weight, structure, and thermal stability. |

Theoretical and Computational Investigations of 5 Methyl 1h 1,2,3 Benzotriazol 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods use the principles of quantum mechanics to model molecular properties, providing insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including atoms and molecules. nih.govasrjetsjournal.org DFT calculations focus on the electron density as the fundamental property, which simplifies the complexity of the many-electron Schrödinger equation.

A primary application of DFT is geometry optimization. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state, known as the ground state geometry. By calculating the forces on each atom, the algorithm adjusts the atomic positions until a minimum energy conformation is reached. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. This structural data is the foundation for further computational analysis.

For 5-Methyl-1H-1,2,3-benzotriazol-4-amine, a DFT study would typically be initiated by defining a starting geometry and then using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to perform the optimization. The results would yield the most stable three-dimensional structure of the molecule.

Specific DFT studies providing optimized geometry parameters for this compound are not available in the searched literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. irjweb.comnih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates higher stability and lower chemical reactivity. irjweb.com FMO analysis helps in understanding the charge transfer that occurs within the molecule. rsc.org

A theoretical investigation of this compound would involve calculating the energies of the HOMO and LUMO and mapping their electron density distributions. This would reveal which parts of the molecule are most likely to be involved in electron donation and acceptance during chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as specific data for this compound was not found.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactive sites.

Different colors on the MEP map represent varying electrostatic potential values. Typically, regions of negative potential, which are prone to electrophilic attack, are colored red. Regions of positive potential, susceptible to nucleophilic attack, are colored blue. Green and yellow areas represent intermediate or neutral potential. researchgate.net MEP analysis is valuable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of chemical reactions. researchgate.net

For this compound, an MEP map would identify the electron-rich and electron-poor regions, offering insights into its intermolecular interactions and reactivity patterns.

Specific MEP maps for this compound were not found in the reviewed literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including its conformational changes and intermolecular interactions. nih.gov

Conformational analysis through MD simulations allows for the exploration of the different spatial arrangements of a molecule (conformers) and their relative stabilities. This is particularly important for flexible molecules that can adopt multiple conformations. The simulation can reveal the preferred conformations and the energy barriers between them.

MD simulations are also instrumental in studying intermolecular interactions. By simulating the molecule in a solvent or in the presence of other molecules, it is possible to analyze the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern its behavior in a condensed phase.

Specific molecular dynamics simulation studies focused on the conformational analysis or intermolecular interactions of this compound are not available in the searched literature.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of a molecule, such as its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.goveurjchem.com These theoretical predictions are highly valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound. nih.gov

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be compared with the absorption bands in an experimental IR spectrum. nih.gov

NMR Spectroscopy: The chemical shifts in NMR spectroscopy can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. asrjetsjournal.org These calculations provide theoretical chemical shifts for each nucleus (e.g., ¹H and ¹³C), which can be correlated with experimental data to aid in structural elucidation. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. eurjchem.comresearchgate.net This method calculates the energies of electronic transitions from the ground state to excited states, which correspond to the absorption wavelengths (λmax). nih.gov

While computational prediction of spectroscopic properties is a common practice, specific theoretical spectra for this compound were not found in the available literature.

Chemical Reactivity Descriptors

Chemical reactivity descriptors are parameters derived from computational chemistry that quantify the reactivity of a molecule. These descriptors are often calculated using the energies of the frontier molecular orbitals (HOMO and LUMO). irjweb.com Common reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron (A ≈ -E_LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the resistance to charge transfer (η = (I - A) / 2). A higher value indicates greater stability. irjweb.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A higher value indicates greater reactivity.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

These descriptors provide a quantitative framework for comparing the reactivity of different molecules and for understanding their chemical behavior. researchgate.net

Table 2: Hypothetical Chemical Reactivity Descriptors This table is for illustrative purposes only, as specific data for this compound was not found.

| Descriptor | Formula | Value |

|---|---|---|

| Ionization Potential (I) | I ≈ -E_HOMO | Value |

| Electron Affinity (A) | A ≈ -E_LUMO | Value |

| Electronegativity (χ) | χ = (I + A) / 2 | Value |

| Chemical Hardness (η) | η = (I - A) / 2 | Value |

| Chemical Softness (S) | S = 1 / η | Value |

| Electrophilicity Index (ω) | ω = μ² / 2η | Value |

Electronegativity, Chemical Hardness, and Softness

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. Among these, electronegativity (χ), chemical hardness (η), and softness (S) are fundamental in predicting the stability and reactivity of a molecule. These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electronegativity (χ) is defined as the negative of the chemical potential (μ) and measures a molecule's ability to attract electrons. It is calculated as the average of the ionization potential (I) and electron affinity (A). Using Koopmans' theorem, these can be approximated by the energies of the HOMO and LUMO orbitals:

χ = -μ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η) quantifies the resistance of a molecule to change its electron distribution or charge transfer. A molecule with a large energy gap between its HOMO and LUMO is considered "hard," indicating lower reactivity. Conversely, a "soft" molecule has a small energy gap and is more reactive. It is calculated as:

η = (ELUMO - EHOMO) / 2

Softness (S) is the reciprocal of chemical hardness (S = 1/η) and represents the molecule's polarizability. Higher softness correlates with higher reactivity. researchgate.net

While specific computational studies providing these values for this compound were not found in the surveyed literature, studies on similar substituted benzotriazole (B28993) derivatives utilize DFT calculations (such as the CAM-B3LYP/def2-TZVPP level of theory) to determine these properties and correlate them with experimental outcomes. researchgate.net

Table 1: Key Reactivity Descriptors

| Parameter | Formula | Description |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer or deformation. |

| Softness (S) | 1 / η | A measure of the molecule's polarizability and reactivity. |

Global and Local Electrophilicity Indices

The global electrophilicity index (ω) is a measure of the stabilization in energy after a system accepts an additional amount of electron charge from the environment. researchgate.net It quantifies the electrophilic nature of a molecule. It is defined using the chemical potential (μ) and chemical hardness (η) as:

ω = μ2 / 2η

A higher value of ω indicates a greater capacity of the molecule to act as an electrophile. This index is valuable for predicting how a molecule will interact with nucleophiles. For instance, in studies of benzotriazole derivatives as corrosion inhibitors, a higher electrophilicity index was associated with stronger interactions with metallic surfaces. researchgate.net

Local electrophilicity indices, on the other hand, are used to identify the most electrophilic sites within a molecule, which are often the preferred sites for nucleophilic attack. These local indices are typically calculated using Fukui functions.

Table 2: Global Electrophilicity Index

| Parameter | Formula | Description |

| Global Electrophilicity Index (ω) | μ2 / 2η | Measures the ability of a molecule to accept electrons. |

Fukui Functions for Predicting Reactive Sites

Fukui functions (f(r)) are essential tools in computational chemistry for identifying the most reactive sites within a molecule. They describe the change in electron density at a specific point when the total number of electrons in the molecule changes. There are three main types of Fukui functions:

f+(r) : For predicting sites for nucleophilic attack (where an electron is added).

f-(r) : For predicting sites for electrophilic attack (where an electron is removed).

f0(r) : For predicting sites for radical attack.

By calculating the condensed Fukui functions for each atom in the molecule, one can rank the atoms' susceptibility to different types of attack. For example, the site with the highest value of f+(r) is the most likely to be attacked by a nucleophile. researchgate.net

In computational studies of substituted triazoles and benzotriazoles, Fukui functions are calculated using methods like Density Functional Theory (DFT) at levels such as B3LYP/6-31G(d) to successfully predict the active reaction sites for electrophilic or nucleophilic attack. researchgate.neticrc.ac.ir For this compound, such an analysis would reveal which of the nitrogen or carbon atoms are the most likely centers of reactivity, guiding further chemical synthesis and application.

Table 3: Fukui Functions and Reactivity

| Fukui Function | Description | Predicted Reaction Type |

| f+(r) | Describes the reactivity of a site upon electron addition. | Nucleophilic Attack |

| f-(r) | Describes the reactivity of a site upon electron removal. | Electrophilic Attack |

| f0(r) | Describes the reactivity of a site towards radical species. | Radical Attack |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 5-Methyl-1H-1,2,3-benzotriazol-4-amine and its derivatives is intrinsically linked to the principles of green chemistry. Traditional multi-step syntheses often involve harsh reagents, hazardous solvents, and significant energy consumption. The development of novel and sustainable synthetic routes is, therefore, a critical area of future research.

Key research focuses will likely include:

One-Pot Syntheses: Developing one-pot reactions from readily available precursors, such as substituted toluenediamines, would streamline the manufacturing process. This approach minimizes waste by reducing the number of intermediate isolation and purification steps.

Catalyst- and Solvent-Free Conditions: Inspired by recent advancements in the synthesis of related heterocyclic compounds, future work could explore catalyst- and solvent-free methods. nih.govacs.org For instance, the aminolysis of epoxides to create benzotriazole-based β-amino alcohols has been achieved efficiently under such conditions, offering a precedent for greener amine-functionalized benzotriazole (B28993) synthesis. nih.govacs.org

Microwave and Flow Chemistry: The application of microwave-assisted synthesis and continuous flow technology can dramatically reduce reaction times, improve yields, and enhance safety and scalability. nih.gov A continuous flow protocol using visible light for the synthesis of related benzotriazinones highlights the potential of photochemical methods in creating heterocyclic systems efficiently and sustainably. nih.gov

Bio-inspired Catalysis: The use of biocatalysts or enzymes could offer highly selective and environmentally benign pathways to the target molecule and its derivatives, operating under mild conditions.

| Synthetic Strategy | Potential Advantages | Relevant Precedent |

| One-Pot Synthesis | Reduced waste, lower cost, increased efficiency | Diazotization and cyclization of o-phenylenediamines. pharmacyinfoline.com |

| Solvent-Free Reactions | Minimized environmental impact, simplified workup | Synthesis of β-amino alcohols from benzotriazolated epoxides. nih.gov |

| Flow Chemistry | Enhanced safety, scalability, and process control | Photochemical synthesis of benzotriazin-4(3H)-ones. nih.gov |

| Greener Solvents | Reduced toxicity and environmental persistence | Use of aqueous media for aminolysis reactions. acs.org |

Application of Advanced In Situ Characterization Techniques for Reaction Monitoring

To optimize and control the synthesis of this compound, a deeper understanding of reaction kinetics, mechanisms, and the influence of process parameters is essential. Process Analytical Technology (PAT) offers a framework for achieving this through real-time, in situ monitoring. mt.comlongdom.org

Future research should focus on integrating advanced analytical tools into the synthetic process:

In Situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. This allows for precise endpoint detection and kinetic profiling of the diazotization and cyclization steps, which are often rapid and exothermic. rsc.org

Flow NMR: For continuous flow syntheses, in-line Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information in real-time, ensuring the desired isomer is being formed and quantifying conversion. rsc.org

The adoption of PAT would facilitate a shift from conventional batch processing to more controlled, data-rich manufacturing, ensuring higher consistency and quality of the final product. nih.govstepscience.com

Computational Design and De Novo Synthesis of Functional Derivatives with Tailored Properties

Computational chemistry provides powerful tools for accelerating the discovery and optimization of new molecules. For this compound, computational design can guide the synthesis of novel derivatives with specific, pre-determined properties for applications in medicine and materials science. youtube.com

Emerging research avenues in this domain include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can build predictive models that correlate the structural features of benzotriazole derivatives with their biological activity or material properties. nih.govresearchgate.net These models can identify which substitutions on the benzotriazole core are likely to enhance desired characteristics, such as inhibitory potency against a specific enzyme. nih.govresearchgate.net

Molecular Docking: For medicinal chemistry applications, molecular docking can be used to predict how derivatives of this compound might bind to biological targets like enzymes or receptors. currentopinion.benih.govijpsjournal.com This in silico screening can prioritize which compounds to synthesize, saving significant time and resources. currentopinion.beacs.org Studies on other benzotriazole derivatives have successfully used docking to identify potential antibacterial agents. nih.govnih.gov

Density Functional Theory (DFT) and Molecular Dynamics (MD): These methods can be used to understand the fundamental electronic properties and conformational behavior of new derivatives. For example, DFT and MD simulations have been used to investigate the adsorption mechanism of benzotriazoles on copper surfaces, providing insights for designing better corrosion inhibitors. aip.org This approach could be applied to predict the interaction of novel derivatives with various material surfaces.

| Computational Tool | Application | Research Goal |

| 3D-QSAR | Predict biological activity or material properties | Design derivatives with enhanced efficacy or performance. nih.gov |

| Molecular Docking | Simulate ligand-protein binding interactions | Identify potential drug candidates for synthesis and testing. currentopinion.beijpsjournal.com |

| Density Functional Theory (DFT) | Calculate electronic structure and properties | Understand reactivity and interaction mechanisms at the atomic level. aip.org |

Expanding Research Horizons in Hybrid Materials and Nanoscience Applications

The unique structure of this compound, featuring a stable heterocyclic core, a nucleophilic amine group, and a methyl substituent, makes it an attractive building block for advanced materials.

Future research is expected to explore its potential in:

Nanoparticle Functionalization: The triazole and amine groups can act as strong ligands for metal surfaces. Functionalizing nanoparticles (e.g., gold, copper, zinc oxide) with this molecule could create stable, tailored nanomaterials. Such materials could find use in catalysis, sensing, or as antimicrobial agents. The adsorption of benzotriazole derivatives onto nano Zn-Al-O has already been shown to be effective for water treatment. ingentaconnect.com

Corrosion Inhibitors for Nanoscale Materials: Benzotriazoles are renowned corrosion inhibitors. exsyncorp.com As electronic components and devices shrink to the nanoscale, protecting their metallic parts becomes increasingly critical. This compound and its derivatives could be investigated as advanced corrosion inhibitors for copper interconnects or other nanoscale metal structures.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen-rich core of the molecule makes it an excellent candidate for use as a linker in the synthesis of novel MOFs or coordination polymers. These materials possess high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis.

Energetic Materials: The incorporation of amino and nitro groups onto a stable benzotriazole core is a known strategy for creating high-energy materials. researchgate.net While safety is a primary concern, research into the synthesis and characterization of further nitrated or azido-substituted derivatives of this compound could be an area of specialized materials research. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methyl-1H-1,2,3-benzotriazol-4-amine, and how can reaction parameters be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or Buchwald–Hartwig amination reactions. For example, triazole derivatives are often prepared by cyclization of hydrazine derivatives with nitriles or via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Optimization involves adjusting temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF for solubility), and catalyst loading (e.g., 5 mol% Pd for cross-coupling) to improve yield .

- Key Data : Reaction yields for analogous triazole syntheses range from 60–85% under optimized conditions .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Waste must be segregated into halogenated organic containers and processed by certified waste management firms. Avoid inhalation/ingestion; consult SDS for specific first-aid measures (e.g., eye irrigation with water for 15 minutes if exposed) .

- Key Data : Hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) require adherence to protocols like P264 (wash hands after handling) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR vs. MS) for this compound derivatives?

- Methodology :

- NMR Analysis : Assign peaks using 2D techniques (HSQC, HMBC) to confirm regiochemistry. For example, aromatic protons in benzotriazole derivatives typically resonate at δ 7.2–8.5 ppm .

- Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish between isobaric species. For instance, a [M+H]+ ion at m/z 189.0774 (calculated for C₈H₉N₄) confirms molecular identity .

- Case Study : A 2021 study on fluorobenzyl-triazoles reported conflicting NOESY and MS data due to tautomerism; X-ray crystallography resolved the ambiguity .

Q. What experimental design principles apply to evaluating the antitumor activity of this compound analogs?

- Methodology :

- In Vitro Assays : Use MTT/PrestoBlue in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl → tert-butyl) to enhance lipophilicity and membrane permeability. For example, tert-butyl groups in thiazol-2-amines improved IC₅₀ values by 3-fold in breast cancer models .

Q. How can computational modeling guide the optimization of this compound for enhanced pharmacokinetic properties?

- Methodology :

- Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., EGFR kinase). Prioritize substituents with favorable ΔG values (< -8 kcal/mol) .

- ADME Prediction : SwissADME calculates logP (target ~2–3 for oral bioavailability) and PSA (<140 Ų for blood-brain barrier penetration). Fluorine substitutions reduce metabolic degradation .

- Case Study : Fluorobenzyl-thioether triazoles exhibited 40% higher plasma stability than non-fluorinated analogs in rat models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.